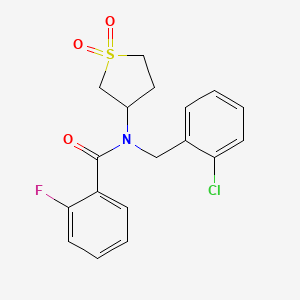

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC9191225

Molecular Formula: C18H17ClFNO3S

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClFNO3S |

|---|---|

| Molecular Weight | 381.8 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |

| Standard InChI | InChI=1S/C18H17ClFNO3S/c19-16-7-3-1-5-13(16)11-21(14-9-10-25(23,24)12-14)18(22)15-6-2-4-8-17(15)20/h1-8,14H,9-12H2 |

| Standard InChI Key | HTLWTGFQVNLIAT-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |

Introduction

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic organic compound characterized by its unique molecular structure, which combines a chlorobenzyl group, a dioxidotetrahydrothiophene moiety, and a fluorobenzamide framework. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural resemblance to other bioactive molecules.

Synthesis Pathway

The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide typically involves the following steps:

-

Preparation of Intermediate Benzamides: The starting material, 2-fluorobenzoic acid, is converted into an activated acid chloride using reagents such as thionyl chloride.

-

Amide Bond Formation: The acid chloride reacts with an amine derivative containing the chlorobenzyl and tetrahydrothiophene groups under controlled conditions to form the final benzamide.

-

Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Analytical Characterization

To confirm the structure and purity of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, the following analytical techniques are employed:

-

NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments in the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.

Limitations and Future Directions

While this compound shows promise due to its structural features, several gaps remain:

-

Limited Biological Data: There is no direct evidence of its activity against specific diseases or pathogens.

-

Toxicity Profile: Safety studies are required to determine its suitability for pharmaceutical applications.

-

Optimization Potential: Structural modifications could enhance its bioactivity and drug-like properties.

Future studies should focus on molecular docking, in vitro assays, and in vivo testing to elucidate its pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume